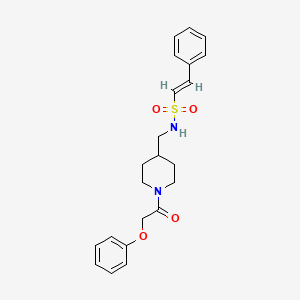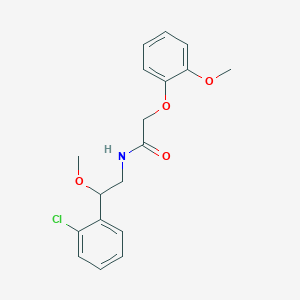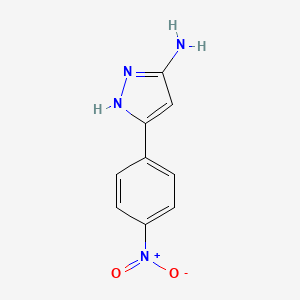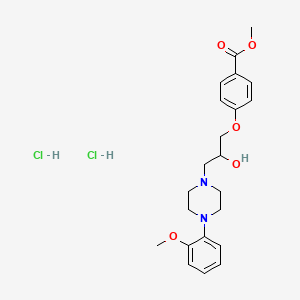
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the class of sulfonamides and has been found to exhibit promising biological activity against various disease targets.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide involves the reaction of 1-(2-phenoxyacetyl)piperidin-4-amine with (E)-2-phenylethenesulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
1-(2-phenoxyacetyl)piperidin-4-amine, (E)-2-phenylethenesulfonyl chloride, Base (e.g. triethylamine, pyridine)
Reaction
Step 1: Dissolve 1-(2-phenoxyacetyl)piperidin-4-amine in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. triethylamine, pyridine) to the solution and stir for a few minutes., Step 3: Slowly add (E)-2-phenylethenesulfonyl chloride to the solution while stirring., Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux., Step 5: After completion of the reaction, extract the product with a suitable solvent (e.g. ethyl acetate, dichloromethane)., Step 6: Purify the product by column chromatography or recrystallization to obtain the desired (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide.
Mechanism Of Action
The mechanism of action of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide involves the inhibition of specific enzymes and proteins that are involved in disease progression. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical And Physiological Effects
Studies have shown that (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide has a number of biochemical and physiological effects. For example, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of HIV and other viruses. In addition, (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide has been found to have anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
The advantages of using (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide in lab experiments include its potent biological activity against various disease targets, its relatively easy synthesis, and its low toxicity. However, limitations include its poor solubility in water and its potential for off-target effects.
Future Directions
There are a number of future directions for research involving (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide. These include:
1. Further studies to elucidate the mechanism of action of this compound against various disease targets.
2. Development of more potent derivatives of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Development of novel drug delivery systems for (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide.
5. Investigation of the potential of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide as a therapeutic agent for other diseases beyond cancer and viral infections.
Conclusion:
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that exhibits potent biological activity against various disease targets. Its mechanism of action involves the inhibition of specific enzymes and proteins that are involved in disease progression. This compound has a number of biochemical and physiological effects and has potential therapeutic applications in the treatment of various diseases. Further research is needed to fully elucidate the potential of (E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide as a therapeutic agent.
Scientific Research Applications
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Studies have shown that this compound exhibits potent activity against cancer cells, HIV, and other viral infections. It has also been found to have anti-inflammatory and analgesic properties.
properties
IUPAC Name |
(E)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-22(18-28-21-9-5-2-6-10-21)24-14-11-20(12-15-24)17-23-29(26,27)16-13-19-7-3-1-4-8-19/h1-10,13,16,20,23H,11-12,14-15,17-18H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHGPTWHNVWICC-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)









![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2898334.png)
![N-benzyl-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2898338.png)

![6-Tert-butyl-2-[1-(3-phenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2898342.png)